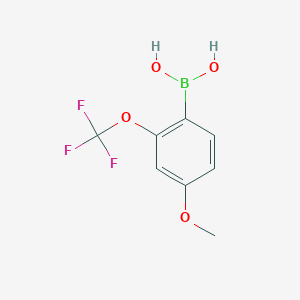![molecular formula C11H9F3O3 B1435152 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-33-6](/img/structure/B1435152.png)
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Descripción general
Descripción
The compound “3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a synthetic organic compound with the CAS Number: 1214791-66-8 . It has a molecular weight of 246.19 and is commonly known as MTPA or Mandelic acid derivative.
Molecular Structure Analysis
The IUPAC name for this compound is (E)-3-(3-methoxy-4-(trifluoromethyl)phenyl)acrylic acid . The InChI code is 1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Mechanism of Acidolysis in Lignin Model Compounds
The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds, including those with methoxy and trifluoromethyl groups. Although the compound is not directly studied, insights into the behavior of similar methoxy-phenyl groups in chemical reactions can be relevant. The research highlights how different structures influence acidolysis outcomes, suggesting potential avenues for utilizing similar compounds in lignin degradation or modification processes (Yokoyama, 2015).
Stability and Degradation of Nitisinone
Barchańska et al. (2019) conducted a study on nitisinone, a compound that, like the one , contains trifluoromethyl and methoxy functionalities. This research focused on understanding the stability and degradation pathways of nitisinone, revealing how environmental conditions affect its degradation products. These findings could inform the stability and environmental impact of similar compounds, providing a basis for their application in medical or environmental contexts (Barchańska et al., 2019).
Applications of Phosphonic Acid
Sevrain et al. (2017) review the diverse applications of phosphonic acids, which, like the compound of interest, are utilized for their bioactive properties and in material science. This review outlines how modifications to phosphonic acids can enhance their utility in various fields, such as in drug development, surface functionalization, and as bioactive agents. The versatility of phosphonic acids could hint at the multifaceted applications of structurally related compounds (Sevrain et al., 2017).
Syringic Acid's Pharmacological Importance
Srinivasulu et al. (2018) review the occurrence, biosynthesis, and importance of syringic acid, a compound that shares the methoxy-phenyl motif with the compound . This review extensively covers the therapeutic applications of syringic acid, including its antioxidant, antimicrobial, and anti-inflammatory properties. The discussed biological activities could suggest potential research applications for compounds with methoxy groups on aromatic rings (Srinivasulu et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJMKSOPUUFDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



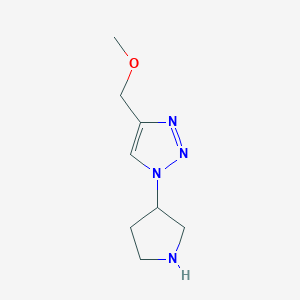
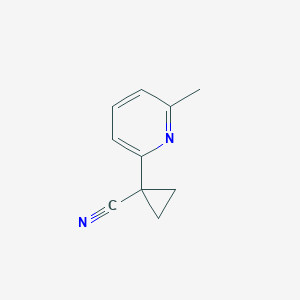
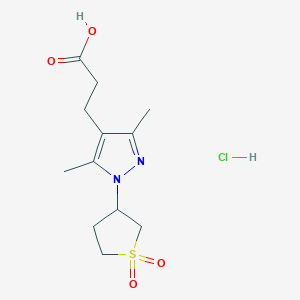
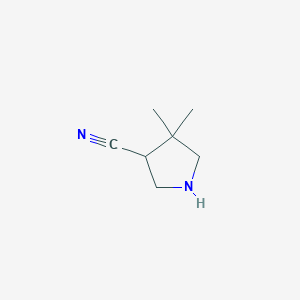
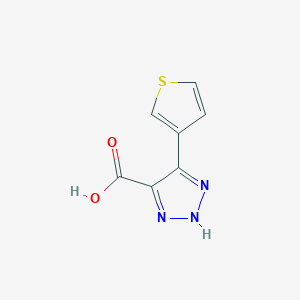

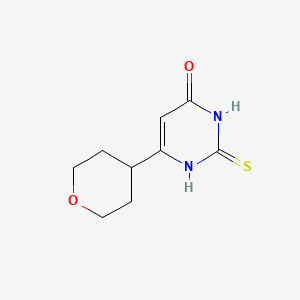
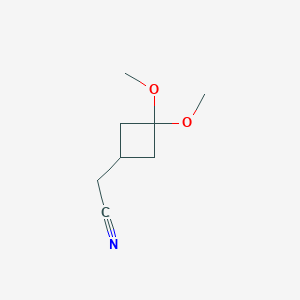
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)
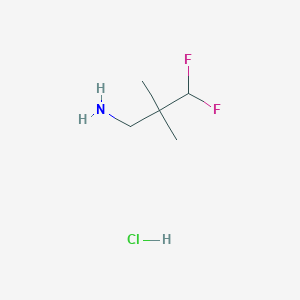

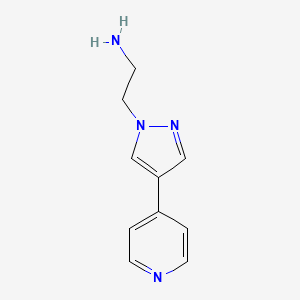
![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)
